2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL
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Overview
Description
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl, free radical, is a stable nitroxide radical. It is known for its unique structure and properties, making it a valuable compound in various scientific research fields. The compound has a molecular formula of C8H15N2O2 and a molecular weight of 171.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl typically involves the oxidation of 2,2,4,5,5-pentamethyl-3-imidazoline. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the stability of the nitroxide radical .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different nitroxide derivatives.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The nitroxide radical can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Various nitroxide derivatives.
Reduction: Corresponding hydroxylamine.
Substitution: Substituted nitroxide radicals.
Scientific Research Applications
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron spin resonance (ESR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological systems, particularly in the investigation of free radical processes and oxidative stress.
Medicine: Investigated for its potential therapeutic applications, including its role as an antioxidant.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby inhibiting radical chain reactions. This property makes it an effective antioxidant. The compound targets various molecular pathways involved in oxidative stress and free radical damage .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical widely used in research.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with similar applications.
2,2,5,5-Tetramethyl-3-pyrroline-3-oxide (TMPO): A nitroxide radical with a different ring structure.
Uniqueness
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl is unique due to its specific structure, which provides enhanced stability and reactivity compared to other nitroxide radicals. Its pentamethyl substitution pattern contributes to its distinct chemical properties and makes it particularly useful in various applications .
Properties
CAS No. |
18796-04-8 |
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Molecular Formula |
C9H18Cl2O4 |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)propoxy]propan-2-ol |
InChI |
InChI=1S/C9H18Cl2O4/c1-7(15-6-9(13)3-11)4-14-5-8(12)2-10/h7-9,12-13H,2-6H2,1H3 |
InChI Key |
DOCLYKIGBJGQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(CCl)O)OCC(CCl)O |
Origin of Product |
United States |
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